1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
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Overview
Description
1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a methoxybenzyl group, a thiophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 2-azido-1-(thiophen-2-yl)ethanone can react with propargyl alcohol under copper(I) catalysis to form the triazole ring.
Attachment of the Methoxybenzyl Group: The triazole intermediate can then be reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxybenzyl group.
Formation of the Urea Linkage: Finally, the resulting compound can be treated with an isocyanate, such as phenyl isocyanate, to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Chemical Biology: The compound can be used as a probe to study biological processes involving triazole and thiophenyl groups.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophenyl group can engage in π-stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzyl)-3-(1H-1,2,3-triazol-4-yl)methylurea: Lacks the thiophenyl group.
1-(4-methoxybenzyl)-3-((1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl)urea: Contains a phenyl group instead of a thiophenyl group.
1-(4-methoxybenzyl)-3-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Contains a pyridinyl group instead of a thiophenyl group.
Uniqueness
1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to the presence of the thiophenyl group, which can impart distinct electronic properties and reactivity compared to phenyl or pyridinyl analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-14-6-4-12(5-7-14)9-17-16(22)18-10-13-11-21(20-19-13)15-3-2-8-24-15/h2-8,11H,9-10H2,1H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQKUANAFGKLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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